E-Ospemifene - 238089-02-6

E-Ospemifene

Catalog Number: EVT-1180069
CAS Number: 238089-02-6
Molecular Formula: C24H23ClO2
Molecular Weight: 378.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E-Ospemifene is the E-isomer of Ospemifene and is useful for lowering serum cholesterol. It acts as a antiatherosclerotic and is also estrogen-like.

Source and Classification

E-Ospemifene is derived from the chemical structure of 2-(4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethanol. It is categorized as a SERM due to its dual role as an estrogen receptor agonist and antagonist, selectively activating estrogen receptors in certain tissues while inhibiting them in others. This selective action makes it particularly useful in managing menopausal symptoms without the proliferative effects typically associated with estrogen therapy .

Synthesis Analysis

The synthesis of E-Ospemifene involves several key steps:

  1. Starting Materials: The synthesis begins with the precursor 4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol.
  2. Isomeric Mixture Generation: The precursor is subjected to heating (10°C to 150°C) to generate an isomeric mixture of Z and E forms. This step is crucial as the desired Z-isomer is more pharmacologically active.
  3. Separation of Isomers: The Z-isomer is isolated through fractional crystallization or chromatography techniques.
  4. Conversion to Ospemifene: The isolated Z-isomer undergoes further reactions, including esterification and hydrolysis, to yield E-Ospemifene .
Molecular Structure Analysis

E-Ospemifene has a molecular formula of C24H23ClO2C_{24}H_{23}ClO_{2} and a molecular weight of approximately 378.89 g/mol. Its structure includes:

  • A chlorinated diphenylbutene core, which contributes to its estrogenic activity.
  • A phenoxyethyl group, enhancing its solubility and bioavailability.

The compound's stereochemistry plays a significant role in its biological activity, with the Z-isomer exhibiting greater efficacy than the E-isomer. Nuclear magnetic resonance spectroscopy has been utilized to confirm the structural integrity of synthesized E-Ospemifene .

Chemical Reactions Analysis

E-Ospemifene participates in various chemical reactions including:

  1. Hydrolysis: The ester bond in precursor compounds can be cleaved via acid or base-catalyzed hydrolysis.
  2. Reduction: Reductive cleavage using lithium aluminum hydride can convert esters to alcohols.
  3. Rearrangement Reactions: Under certain conditions, E-Ospemifene can undergo rearrangement leading to different structural isomers.

These reactions are critical for modifying precursor compounds into the active form of E-Ospemifene .

Mechanism of Action

E-Ospemifene exerts its pharmacological effects primarily through selective binding to estrogen receptors (ERs), particularly ER-alpha and ER-beta. Its mechanism includes:

  • Agonistic Activity: In tissues such as the vaginal epithelium, E-Ospemifene acts as an agonist, promoting cell proliferation and alleviating symptoms of vaginal atrophy.
  • Antagonistic Activity: In breast tissue, it functions as an antagonist, inhibiting cell proliferation and reducing the risk of estrogen-induced breast cancer.

This dual action allows for therapeutic benefits in menopausal women while minimizing adverse effects associated with traditional hormone replacement therapies .

Physical and Chemical Properties Analysis

E-Ospemifene exhibits several notable physical and chemical properties:

  • Solubility: It is lipophilic with low aqueous solubility, which affects its bioavailability.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but generally falls within a range conducive to pharmaceutical formulation.

These properties influence its formulation into oral dosage forms for clinical use .

Applications

E-Ospemifene has several significant applications:

  • Clinical Use: Approved by the FDA for treating moderate to severe dyspareunia (painful intercourse) due to menopause, it offers an alternative to traditional estrogen therapies.
  • Research Applications: Investigated for potential use in breast cancer prevention due to its selective antagonistic properties on breast tissue.
  • Development of Novel Therapeutics: Ongoing research into conjugates of E-Ospemifene suggests potential for enhanced anti-cancer activity through targeted delivery systems .
Introduction to E-Ospemifene and Vulvovaginal Atrophy (VVA)

Epidemiological Burden in Postmenopausal Populations

Vulvovaginal atrophy (VVA), a core component of genitourinary syndrome of menopause, affects >80% of European postmenopausal women within six years of menopause onset [1] [6]. An Italian cohort study of women aged 40–55 years revealed a 36.8% prevalence of VVA, with 64% reporting vaginal dryness as the primary symptom [1]. Longitudinal data indicate symptom severity and frequency increase with time since menopause, with 65% of women developing VVA within one year of their final menstrual period [1] [6]. Despite its prevalence, VVA remains underreported and undertreated due to misconceptions that symptoms represent inevitable aging rather than a treatable pathophysiological condition [6].

Pathophysiology of Genitourinary Syndrome of Menopause

The genitourinary syndrome of menopause results directly from estrogen deficiency-induced tissue alterations in hormone-responsive urogenital structures. Key pathophysiological changes include:

Table 1: Pathophysiological Changes in Genitourinary Syndrome of Menopause

Tissue SystemStructural ChangesFunctional Consequences
Vaginal EpitheliumThinning of mucosal layers, loss of rugae, reduced glycogen productionIncreased pH (>5.0), altered microbiome, decreased lubrication
Urethral/Bladder EpitheliumAtrophy of transitional cell layersUrgency, dysuria, recurrent urinary tract infections
Connective TissueDecreased collagen density, elastin fragmentationReduced tissue elasticity, introital stenosis
Neurovascular SystemReduced clitoral blood flow, C-fiber sensitizationDiminished arousal, vestibular pain, dyspareunia

The vaginal maturation index shifts dramatically toward parabasal cells (immature epithelial cells), with concomitant reduction in superficial cells. This shift correlates directly with symptoms of dryness, burning, and pain during sexual activity [1] [4]. Glycogen depletion creates an environment favoring pathogenic bacteria over lactobacilli, further elevating pH and creating a cycle of inflammation and tissue vulnerability [6].

Current Therapeutic Landscape: Gaps and Limitations

First-line therapies (non-hormonal lubricants and moisturizers) provide only transient symptomatic relief without addressing underlying atrophy [1] [5]. Water-based lubricants require pH optimization (3.8–4.5) and osmolarity <380 mOsm/kg to avoid mucosal irritation, while silicone-based alternatives offer longer persistence but potential hygiene challenges [1].

Local estrogen therapies (creams, tablets, rings) demonstrate efficacy but face significant adherence limitations:

  • 40-60% discontinuation rates within 6 months due to messiness, application difficulties, and leakage [1]
  • Suboptimal dosing regimens due to lack of standardized guidelines [1]
  • Psychological barriers in women with estrogen-sensitive cancer histories [4]

Systemic hormone therapy is contraindicated for isolated VVA and carries disproportionate risks when used solely for genitourinary symptoms. These limitations highlight the need for non-estrogenic oral alternatives that address the underlying pathophysiology without application burdens [5] [10].

Properties

CAS Number

238089-02-6

Product Name

E-Ospemifene

IUPAC Name

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+

InChI Key

LUMKNAVTFCDUIE-WCWDXBQESA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Synonyms

2-[4-[(1E)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]ethanol; 2-[4-[(1E)-4-chloro-1,2-diphenyl-1-butenyl]phenoxy]ethanol

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.